Ethyl 1-oxoisochroman-3-carboxylate
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Overview
Description
Ethyl 1-oxoisochroman-3-carboxylate is a chemical compound belonging to the class of isochromenes Isochromenes are a type of heterocyclic compound containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxoisochroman-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 1-oxoisochroman-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 1-oxoisochroman-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyrano[4,3-c]pyrazol-3-one
Uniqueness
Ethyl 1-oxoisochroman-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isochromene core differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 1-oxo-3,4-dihydroisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(13)16-10/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAALWNMFPLBYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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